What is Ethyl Vinyllactate-13C2,d3 and its chemical structure?
What is Ethyl Vinyllactate-13C2,d3 and its chemical structure?
An In-Depth Technical Guide to Ethyl Vinyllactate-13C2,d3
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern analytical and metabolic research. This guide provides a comprehensive overview of Ethyl Vinyllactate-13C2,d3, a valuable tool in quantitative analysis and tracer studies.
Introduction to Ethyl Vinyllactate-13C2,d3
Ethyl Vinyllactate-13C2,d3 is a stable isotope-labeled derivative of ethyl vinyllactate.[1] In this molecule, two carbon atoms are replaced with their heavier, non-radioactive isotope, carbon-13 (¹³C), and three hydrogen atoms are substituted with deuterium (B1214612) (d3).[1] This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic pathway analysis.[1] The parent compound is Ethyl 2-hydroxy-2-methylbut-3-enoate. The dual labeling with both ¹³C and deuterium can be particularly useful in complex analytical scenarios, offering distinct mass shifts and fragmentation patterns.
Chemical Structure and Properties
The chemical structure of Ethyl Vinyllactate-13C2,d3 is crucial for understanding its chemical behavior and for its accurate identification in analytical experiments.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl Vinyllactate-13C2,d3 is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₅¹³C₂H₉D₃O₃ | [1] |
| Molecular Weight | 149.17 g/mol | [1] |
| CAS Number | 2714486-51-6 | [2] |
| Unlabeled CAS Number | 50471-46-0 | [2] |
| SMILES | C=C--INVALID-LINK--(--INVALID-LINK--=O)O | [2] |
| Synonyms | Ethyl 2-Vinyllactate-13C2,d3 | [1] |
| Regulatory Status | Controlled product, may require permits for handling. | [1] |
| Shelf Life | Short; it is recommended to verify the expiration date before use. | [1] |
Logical Classification
The following diagram illustrates the classification hierarchy of Ethyl Vinyllactate-13C2,d3.
Applications in Research and Development
Ethyl Vinyllactate-13C2,d3 is primarily used in advanced research applications where precise quantification and metabolic tracing are required.
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Internal Standard in Mass Spectrometry: Due to its identical chemical properties to the unlabeled analyte and its distinct mass, it serves as an excellent internal standard in LC-MS, GC-MS, and NMR for quantitative analysis.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis as it effectively corrects for variability in sample preparation, matrix effects, and instrument response.
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Metabolic Pathway Tracing: The ¹³C and deuterium labels allow researchers to trace the metabolic fate of the parent molecule in biological systems. This is invaluable for understanding biochemical pathways and the effects of drugs on metabolism.
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Pharmacokinetic Studies: In drug development, it can be used to study the absorption, distribution, metabolism, and excretion (ADME) of structurally related compounds.
Experimental Protocols
The following provides a detailed methodology for the use of Ethyl Vinyllactate-13C2,d3 as a stable isotope-labeled internal standard in a typical quantitative LC-MS/MS analysis of a small molecule in a biological matrix.
Materials and Reagents
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Analyte of interest (unlabeled)
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Ethyl Vinyllactate-13C2,d3 (SIL-IS)
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Control biological matrix (e.g., human plasma, urine)
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Acetonitrile (B52724) (ACN) with 0.1% formic acid (precipitation solvent)
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Methanol (B129727) (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases
Preparation of Stock and Working Solutions
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Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the SIL-IS (Ethyl Vinyllactate-13C2,d3) in methanol.
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Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into the control biological matrix to achieve a desired concentration range (e.g., 1-1000 ng/mL).
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Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
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SIL-IS Working Solution: Prepare a working solution of Ethyl Vinyllactate-13C2,d3 in methanol at a concentration that will yield a robust signal in the mass spectrometer (e.g., 500 ng/mL).
Sample Preparation (Protein Precipitation)
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To 50 µL of each sample (calibrator, QC, or unknown), add 10 µL of the SIL-IS working solution.
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Briefly vortex the samples to ensure thorough mixing.
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Add 150 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
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Vortex the samples vigorously for 1 minute.
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Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.
LC-MS/MS Analysis
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LC System: A standard HPLC or UHPLC system.
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Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
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Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
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MRM Transitions: Develop and optimize multiple reaction monitoring (MRM) transitions for both the analyte and the SIL-IS.
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Chromatographic Method: Develop a chromatographic method that provides good separation of the analyte from potential interferences.
Data Analysis
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Integrate the peak areas for the MRM transitions of both the analyte and the SIL-IS.
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Calculate the peak area ratio (analyte peak area / SIL-IS peak area) for each sample.
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Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is often used.
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Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a quantitative LC-MS/MS analysis using a stable isotope-labeled internal standard.
Synthesis of Ethyl Vinyllactate-13C2,d3
The synthesis would likely proceed through a multi-step organic synthesis pathway. Key strategies for introducing stable isotopes include:
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Using Labeled Precursors: The synthesis would likely start with commercially available simple molecules that contain the ¹³C and deuterium atoms in the desired positions.
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Specific Labeling Reactions: Certain chemical reactions are well-suited for introducing isotopes at specific points in a molecule's carbon skeleton or functional groups.
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Purification and Characterization: After the synthesis, rigorous purification using techniques like chromatography is essential. The final product's identity, purity, and the precise location and extent of isotopic labeling would be confirmed using methods such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.
The incorporation of isotopes can be achieved through various methods, including the direct use of isotope-containing precursors or, in the case of deuterium, through hydrogen/deuterium exchange reactions.[3] The synthesis of stable isotope-labeled compounds is a critical process that enables a wide range of applications in chemical and biological research.[3]
